Methyl (1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylate;hydrochloride
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Overview
Description
Scientific Research Applications
Molecular Structure Analysis
Research on compounds with similar structural features to Methyl (1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylate;hydrochloride often focuses on their molecular configurations and conformational dynamics. For instance, studies on benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate provide insights into the non-planar nature of octahydro-1H-isoindole rings, highlighting chair and envelope conformations critical for understanding molecular interactions and stability (Shang et al., 2012).
Synthetic Routes and Chemical Transformations
Synthetic methodologies for creating complex molecular architectures featuring the octahydro-1H-isoindole core are of significant interest. The preparation of bicyclic herbicide precursors via intramolecular Stork-Danheiser kinetic alkylation reactions showcases innovative approaches to constructing compounds with potential agricultural applications (Liepa et al., 1992). Additionally, the development of efficient access to (1H)-isoindolin-1-one-3-carboxylic acid derivatives through orthopalladation and carbonylation of methyl arylglycinate substrates underlines the versatility of palladium-catalyzed reactions in generating functionally rich isoindoline derivatives with potential as synthetic intermediates in pharmaceutical chemistry (Nieto et al., 2011).
Chemical Properties and Reactivity
The study of the acid-catalyzed isomerization of related compounds, such as ethyl 5-Hydroxy-7a-methyl-1-oxo-2,6,7,7a tetrahydro-1H-indene-4-carboxylate, provides valuable knowledge on reaction mechanisms and the influence of molecular structure on reactivity and product distribution, which is essential for designing synthetic routes and understanding the behavior of similar compounds under various conditions (Collins & Tomkins, 1977).
properties
IUPAC Name |
methyl (1R,3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)9-8-5-3-2-4-7(8)6-11-9;/h7-9,11H,2-6H2,1H3;1H/t7-,8-,9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVFFJJFVUFEEO-AQLQUXDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCCCC2CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H]2CCCC[C@@H]2CN1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride | |
CAS RN |
2307782-92-7 |
Source
|
Record name | rac-methyl (1R,3aS,7aR)-octahydro-1H-isoindole-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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